Cyclohexane, 2-ethyl-1,1,3-trimethyl-
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Overview
Description
1-Ethyl-2,2,6-trimethylcyclohexane is an organic compound with the molecular formula C₁₁H₂₂ and a molecular weight of 154.2924 g/mol It is a cyclohexane derivative characterized by the presence of an ethyl group and three methyl groups attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-Ethyl-2,2,6-trimethylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,6-trimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran (THF). Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-2,2,6-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield the corresponding alkanes.
Scientific Research Applications
1-Ethyl-2,2,6-trimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2,6-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its structural modifications .
Comparison with Similar Compounds
1-Ethyl-2,2,6-trimethylcyclohexane can be compared with other cyclohexane derivatives such as:
- 2-Ethyl-1,1,3-trimethylcyclohexane
- Cyclohexane, 2-ethyl-1,1,3-trimethyl-
These compounds share similar structural features but differ in the position and number of substituents on the cyclohexane ring. The unique arrangement of substituents in 1-Ethyl-2,2,6-trimethylcyclohexane imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
442662-72-8 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2-ethyl-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C11H22/c1-5-10-9(2)7-6-8-11(10,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
WBGMHYJBJYDLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
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